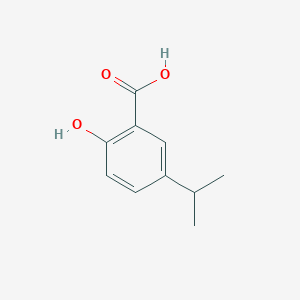

2-Hydroxy-5-isopropylbenzoic acid

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-hydroxy-5-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6,11H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAISONUNKQTASN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501808 | |

| Record name | 2-Hydroxy-5-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31589-71-6 | |

| Record name | 2-Hydroxy-5-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-5-(propan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Hydroxy-5-isopropylbenzoic Acid: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 2-Hydroxy-5-isopropylbenzoic acid, a valuable compound for research purposes.

Introduction

This compound, also known as 5-isopropylsalicylic acid, is a derivative of benzoic acid with potential applications in various fields of chemical and pharmaceutical research. Its structure, featuring a hydroxyl group ortho to the carboxylic acid and an isopropyl group para to the hydroxyl group, makes it an interesting candidate for studies in medicinal chemistry and materials science. This technical guide provides a detailed overview of a primary synthesis method, experimental protocols, and characterization data for this compound.

The principal route for the synthesis of this compound is the Kolbe-Schmitt reaction.[1][2][3] This well-established carboxylation reaction involves the treatment of a phenoxide with carbon dioxide under pressure and heat.[1] In this specific synthesis, 4-isopropylphenol is used as the starting material.

Synthesis Pathway

The synthesis of this compound is most commonly achieved via the Kolbe-Schmitt reaction of 4-isopropylphenol. The reaction proceeds in three main steps:

-

Deprotonation: 4-isopropylphenol is treated with a strong base, such as sodium hydroxide, to form the corresponding sodium phenoxide. This step is crucial as the phenoxide is much more reactive towards electrophilic aromatic substitution than the neutral phenol.

-

Carboxylation: The sodium phenoxide is then heated in the presence of carbon dioxide under pressure. The electron-rich phenoxide attacks the carbon atom of the CO2 molecule, leading to the formation of a carboxylate intermediate.

-

Protonation: The resulting sodium salt of this compound is then treated with an acid, such as sulfuric acid, to protonate the carboxylate and yield the final product.

An alternative, though less direct, synthetic route involves the hydrolysis of the corresponding methyl ester of the target acid.[4]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via the Kolbe-Schmitt reaction.

Materials:

-

4-Isopropylphenol

-

Sodium hydroxide (NaOH)

-

Carbon dioxide (CO2)

-

Sulfuric acid (H2SO4)

-

Ethanol

-

Water

-

Dichloromethane

-

Anhydrous magnesium sulfate (MgSO4)

Equipment:

-

High-pressure autoclave

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

IR spectrometer

-

Mass spectrometer

Procedure:

Step 1: Preparation of Sodium 4-isopropylphenoxide

-

In a round-bottom flask, dissolve a specific molar equivalent of 4-isopropylphenol in a suitable solvent.

-

Slowly add an equimolar amount of sodium hydroxide solution while stirring.

-

The mixture is then heated to evaporate the solvent, yielding the dry sodium 4-isopropylphenoxide salt.

Step 2: Carboxylation Reaction

-

The dried sodium 4-isopropylphenoxide is placed in a high-pressure autoclave.

-

The autoclave is sealed and pressurized with carbon dioxide to approximately 100 atm.

-

The mixture is then heated to around 125-150°C for several hours.[1][5] The reaction is typically monitored for completion.

Step 3: Work-up and Purification

-

After cooling, the reaction mixture is dissolved in water.

-

The aqueous solution is then acidified with dilute sulfuric acid to a pH of approximately 2-3, which precipitates the crude this compound.

-

The crude product is collected by vacuum filtration and washed with cold water.

-

For further purification, the crude solid can be recrystallized from an ethanol/water mixture. The solid is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity persists. The solution is then allowed to cool slowly to form crystals.

-

The purified crystals are collected by filtration, washed with a small amount of cold ethanol/water, and dried under vacuum.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | [6] |

| Molecular Weight | 180.20 g/mol | [6] |

| Melting Point | 121-123 °C | |

| Appearance | White to off-white crystalline solid | |

| Yield | Typically 60-70% (unoptimized) |

Spectroscopic Data:

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 1.25 (d, 6H, J=6.9 Hz, -CH(CH₃)₂), 2.95 (sept, 1H, J=6.9 Hz, -CH(CH₃)₂), 6.90 (d, 1H, J=8.4 Hz, Ar-H), 7.35 (dd, 1H, J=8.4, 2.1 Hz, Ar-H), 7.70 (d, 1H, J=2.1 Hz, Ar-H), 10.5 (s, 1H, -OH), 11.5 (br s, 1H, -COOH). |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 23.8, 33.5, 112.5, 117.8, 124.5, 131.2, 142.1, 161.5, 174.0. |

| IR (KBr, cm⁻¹) | ~3200-2800 (broad, O-H stretch of carboxylic acid), ~3050 (O-H stretch of phenol), ~2960 (C-H stretch, aliphatic), ~1660 (C=O stretch, carboxylic acid), ~1610, 1500 (C=C stretch, aromatic), ~1250 (C-O stretch).[7][8] |

| Mass Spectrometry (EI, m/z) | 180 (M⁺), 165, 137, 107. |

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow for the synthesis and characterization of this compound.

Caption: Synthesis pathway for this compound.

Caption: General experimental workflow for synthesis and characterization.

References

- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 2. Kolbe schmitt reaction | PDF [slideshare.net]

- 3. chem.ucla.edu [chem.ucla.edu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-5-isopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Hydroxy-5-isopropylbenzoic acid, a salicylic acid derivative with potential applications in drug development due to its anti-inflammatory, analgesic, and antimicrobial properties.[1] This document details its chemical identity, summarizes its key physicochemical parameters in a structured format, outlines relevant experimental protocols for their determination, and visualizes its potential biological pathways.

Core Physicochemical Properties

This compound, also known as 5-isopropylsalicylic acid, is an organic compound with the chemical formula C10H12O3.[2] Its structure consists of a benzoic acid core with a hydroxyl group and an isopropyl group attached to the benzene ring at positions 2 and 5, respectively.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its related isomers. It is important to note that while some data for the target compound is available, other values are for structurally similar molecules and should be considered as estimates.

| Property | Value | Notes |

| IUPAC Name | This compound | - |

| Synonyms | 5-Isopropylsalicylic acid | - |

| CAS Number | 31589-71-6 | [1][2] |

| Molecular Formula | C10H12O3 | [2] |

| Molecular Weight | 180.20 g/mol | [1] |

| Melting Point | 73-75 °C | Value for the isomer 2-Hydroxy-3-isopropylbenzoic acid.[3] |

| Boiling Point | Not available | Experimental data not found. |

| Solubility (Water) | Not available | Experimental data not found. |

| pKa | Not available | Experimental data not found. |

| LogP | ~2.33 | Predicted value for the related compound 2-Hydroxy-5-isopropyl-benzaldehyde.[4] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the experimental determination of its core physicochemical properties are outlined below. These protocols are based on established methods for similar compounds and can be adapted for the specific target molecule.

Synthesis of this compound (Adapted from Kolbe-Schmitt Reaction)

The Kolbe-Schmitt reaction is a well-established method for the synthesis of salicylic acid and its derivatives.[5][6] This process involves the carboxylation of a phenoxide ion.

Workflow for the Synthesis of this compound:

Caption: A workflow diagram illustrating the synthesis of this compound via the Kolbe-Schmitt reaction.

Determination of Melting Point (Capillary Method)

The melting point of a solid compound is a crucial indicator of its purity. The capillary method is a widely used and straightforward technique for its determination.

Experimental Workflow for Melting Point Determination:

Caption: A sequential workflow for determining the melting point of a solid compound using the capillary method.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development for predicting absorption and distribution.

Experimental Workflow for LogP Determination (Shake-Flask Method):

Caption: A workflow diagram outlining the shake-flask method for the experimental determination of the octanol-water partition coefficient (LogP).

Potential Biological Signaling Pathways

Research suggests that this compound possesses anti-inflammatory and antimicrobial activities.[1] The following diagrams illustrate the generally accepted mechanisms for these activities based on related phenolic compounds.

Putative Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of salicylic acid derivatives are primarily attributed to the inhibition of the cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[[“]]

Caption: A diagram illustrating the inhibition of the cyclooxygenase (COX) pathway by this compound to reduce inflammation.

Putative Antimicrobial Mechanism of Action

Phenolic acids are known to exert their antimicrobial effects by disrupting the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.[1][2][8]

Caption: A simplified diagram showing the proposed mechanism of antimicrobial action of this compound.

Conclusion

References

- 1. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-Hydroxy-3-isopropylbenzoic acid 98 7053-88-5 [sigmaaldrich.com]

- 4. 2-HYDROXY-5-ISOPROPYL-BENZALDEHYDE | CAS#:68591-07-1 | Chemsrc [chemsrc.com]

- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 6. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. What is the mechanism of action of salicylic acid in the body? - Consensus [consensus.app]

- 8. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Presumed Mechanism of Action of 2-Hydroxy-5-isopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific mechanistic studies on 2-Hydroxy-5-isopropylbenzoic acid (also known as 3-isopropylsalicylic acid) are limited in publicly available scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on its structural analogy to its parent compound, salicylic acid, and other well-researched salicylates. The experimental protocols and data provided are representative of the methodologies that would be employed to verify these presumed actions and should serve as a framework for future research.

Executive Summary

This compound is a derivative of salicylic acid, the primary active metabolite of aspirin.[1][2] Based on this structural relationship, its core mechanism of action is presumed to be centered around the modulation of inflammatory and oxidative stress pathways. The primary hypothesized mechanisms are:

-

Anti-inflammatory Activity: Inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in the synthesis of pro-inflammatory prostaglandins.[2][3] An additional anti-inflammatory effect is likely exerted through the inhibition of the NF-κB signaling pathway.[4][5]

-

Antioxidant Activity: Direct scavenging of free radicals, a characteristic feature of phenolic compounds.[1][6]

This document provides a detailed exploration of these presumed mechanisms, supported by data from closely related compounds to serve as a benchmark. It also furnishes detailed experimental protocols for researchers to investigate and validate these hypotheses for this compound.

Hypothesized Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of salicylates are a cornerstone of their therapeutic effects.[6][7] These effects are primarily mediated through the inhibition of key enzymatic and signaling pathways involved in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) Enzymes and Prostaglandin Synthesis

The most well-established mechanism for salicylates is the inhibition of prostaglandin synthesis via the inactivation of cyclooxygenase (COX) enzymes.[2][8] Prostaglandins are lipid autacoids that mediate pain, fever, and inflammation.[3]

Signaling Pathway:

Caption: Presumed inhibition of COX enzymes by this compound, blocking prostaglandin synthesis.

COX exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[9] Salicylates are known to inhibit both isoforms, though with varying potencies.[7][10]

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11][12] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate gene transcription.[11] Salicylates have been shown to prevent the degradation of IκBα, thus inhibiting NF-κB activation.[5][13]

Signaling Pathway:

Caption: Presumed inhibition of the NF-κB pathway by preventing IκBα degradation.

Hypothesized Antioxidant Mechanism of Action

Phenolic acids are recognized for their antioxidant properties, which arise from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[1] This process creates a stable phenoxy radical, which is less reactive and can interrupt radical chain reactions.

The primary assay to determine this activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. DPPH is a stable free radical with a deep violet color; upon reduction by an antioxidant, its color fades to yellow.[14][15]

Quantitative Data (Representative Examples)

No specific quantitative data for this compound is currently available. The following tables summarize data for Aspirin and Salicylic Acid to provide a comparative baseline for researchers.

Table 1: COX Enzyme Inhibition Data for Related Salicylates

| Compound | Target | Assay Type | IC50 (µM) | Source |

| Aspirin | COX-1 | PGE2 Immunoassay (Human Chondrocytes) | 3.57 | [10] |

| Aspirin | COX-2 | PGE2 Immunoassay (Human Chondrocytes) | 29.3 | [10] |

| Salicylic Acid | COX-2 | In vivo (LPS-induced in rats) | - (Inhibits activity) | [16] |

Table 2: Antioxidant Activity of a Structurally Related Compound

| Compound | Assay | IC50 (µM) | Source |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM10) | DPPH Scavenging | 8.36 | [17] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM10) | ABTS Scavenging | 8.90 | [17] |

Note: The antioxidant data is for a compound containing an isopropylbenzyl group, which is structurally related, but not a direct derivative.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is adapted from standard enzyme immunoassay procedures.[10][18]

Workflow Diagram:

References

- 1. This compound | 31589-71-6 | Benchchem [benchchem.com]

- 2. asp-inc.com [asp-inc.com]

- 3. droracle.ai [droracle.ai]

- 4. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 8. Aspirin, salicylate and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of acetylsalicylic acid on nuclear factor-kappaB activation and on late preconditioning against infarction in the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sodium salicylate inhibits prostaglandin formation without affecting the induction of cyclooxygenase-2 by bacterial lipopolysaccharide in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Inhibition of cyclooxygenase‐1 and ‐2 activity in keratinocytes inhibits PGE2 formation and impairs vascular endothelial growth factor release and neovascularisation in skin wounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxy-5-isopropylbenzoic Acid: Discovery, History, and Scientific Core

Introduction

2-Hydroxy-5-isopropylbenzoic acid, a derivative of salicylic acid, is a compound of interest within the broader class of benzoic acid derivatives, which are fundamental scaffolds in organic synthesis and drug discovery. Its molecular structure, featuring a hydroxyl group and an isopropyl group on the benzoic acid backbone, imparts distinct electronic and steric properties that influence its chemical reactivity and biological interactions. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, characterization, and application in experimental settings.

| Property | Value |

| CAS Number | 31589-71-6 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Appearance | Solid |

| IUPAC Name | 2-Hydroxy-5-(propan-2-yl)benzoic acid |

| Synonyms | 5-Isopropylsalicylic acid |

| ¹H NMR (CDCl₃) | Aromatic Protons: δ 6.8-7.4 ppm, Isopropyl -CH: septet, Isopropyl -CH₃: doublet, -OH and -COOH: broad singlets.[1] |

| ¹³C NMR (CDCl₃) | Carbonyl Carbon: downfield shift, Aromatic Carbons: aromatic region, Isopropyl Carbons: upfield aliphatic region.[1] |

Discovery and History

While the specific historical details of the initial synthesis and discovery of this compound are not extensively documented in readily available literature, its existence and study are intrinsically linked to the broader history of salicylic acid and its derivatives. The foundational synthesis method for this class of compounds is the Kolbe-Schmitt reaction, named after Hermann Kolbe and Rudolf Schmitt.[2] Kolbe first reported a method for synthesizing salicylic acid from phenol and carbon dioxide in 1860.[2] Schmitt later modified this reaction in 1885 by using sodium phenoxide under pressure, which significantly improved the yield of salicylic acid.[2] It is highly probable that this compound was first synthesized in a laboratory setting through the application of the Kolbe-Schmitt reaction to 4-isopropylphenol, a logical extension of the established methodology to substituted phenols.

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes for this compound are the Kolbe-Schmitt reaction and the hydrolysis of its corresponding ester.

1. Kolbe-Schmitt Reaction

This method involves the carboxylation of 4-isopropylphenol.

-

Materials: 4-isopropylphenol, sodium hydroxide, carbon dioxide, sulfuric acid, and a high-pressure reactor.

-

Procedure:

-

Prepare sodium 4-isopropylphenoxide by reacting 4-isopropylphenol with an equimolar amount of sodium hydroxide in a suitable solvent, followed by removal of the solvent.

-

Place the dried sodium 4-isopropylphenoxide in a high-pressure reactor.

-

Heat the reactor to approximately 125°C.

-

Introduce carbon dioxide into the reactor under a pressure of 100 atm.[2]

-

Maintain the reaction conditions for several hours.

-

After the reaction is complete, cool the reactor and release the pressure.

-

Dissolve the resulting solid product in water.

-

Acidify the aqueous solution with sulfuric acid to precipitate the crude this compound.

-

Collect the precipitate by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Experimental Workflow for Kolbe-Schmitt Synthesis

Caption: Workflow for the synthesis of this compound via the Kolbe-Schmitt reaction.

2. Hydrolysis of Methyl 2-Hydroxy-5-isopropylbenzoate

This is an alternative route if the corresponding methyl ester is available.

-

Materials: Methyl 2-hydroxy-5-isopropylbenzoate, sodium hydroxide, methanol, water, hydrochloric acid.

-

Procedure:

-

Dissolve methyl 2-hydroxy-5-isopropylbenzoate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

-

Reflux the mixture for several hours to ensure complete hydrolysis of the ester.

-

After cooling, remove the methanol by distillation.

-

Acidify the remaining aqueous solution with concentrated hydrochloric acid to precipitate the carboxylic acid.[3]

-

Filter the precipitate and wash with cold water.

-

Purify the product by recrystallization.

-

Biological Activities and Signaling Pathways

This compound, as a salicylic acid derivative, is anticipated to exhibit anti-inflammatory, analgesic, and antimicrobial properties.

Anti-inflammatory and Analgesic Activity

The primary mechanism of action for the anti-inflammatory and analgesic effects of salicylic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[4] By inhibiting COX enzymes, the production of prostaglandins is reduced, leading to a decrease in inflammation and pain.

Signaling Pathway of COX Inhibition

Caption: Inhibition of the cyclooxygenase pathway by this compound.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This protocol is a general guide for determining the inhibitory activity of a compound against COX-1 and COX-2.

-

Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), a detection system (e.g., ELISA kit for prostaglandin E2), test compound (this compound), and a suitable buffer.

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a multi-well plate, add the enzyme (either COX-1 or COX-2) and the test compound at various concentrations.

-

Incubate the plate to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Allow the reaction to proceed for a specific time at a controlled temperature.

-

Stop the reaction.

-

Measure the amount of prostaglandin produced using a suitable detection method, such as an ELISA kit.[5]

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration that causes 50% inhibition).[5]

-

Antimicrobial Activity

Hydroxybenzoic acids are known to possess antimicrobial properties. Their mechanism of action is thought to involve the disruption of the bacterial cell membrane by altering its polarity, which can lead to leakage of cellular contents and ultimately cell death.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Materials: Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth, 96-well microtiter plates, test compound, and a spectrophotometer.

-

Procedure:

-

Prepare a stock solution of the test compound and perform serial two-fold dilutions in the wells of a 96-well plate containing Mueller-Hinton broth.[6][7]

-

Prepare a standardized inoculum of the bacterial strain to be tested.

-

Inoculate each well with the bacterial suspension.[8]

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a plate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]

-

Conclusion

This compound is a noteworthy derivative of salicylic acid with potential applications in the pharmaceutical and chemical industries. Its synthesis is achievable through well-established methods like the Kolbe-Schmitt reaction. The anticipated anti-inflammatory, analgesic, and antimicrobial properties, stemming from its structural similarity to other salicylates, make it a candidate for further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and scientists to explore the therapeutic potential and mechanistic intricacies of this compound. Further research is warranted to elucidate the specific historical details of its discovery and to obtain quantitative data on its biological activities to fully realize its potential in drug development.

References

- 1. This compound | 31589-71-6 | Benchchem [benchchem.com]

- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2.8. Cyclooxygenase-2 (COX-2) Inhibition Assay [bio-protocol.org]

- 6. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]

- 7. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

The Structure-Activity Relationship of 2-Hydroxy-5-isopropylbenzoic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted hydroxybenzoic acids are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide focuses on 2-hydroxy-5-isopropylbenzoic acid, a salicylic acid derivative, and explores the structure-activity relationships (SAR) of its derivatives in the context of antimicrobial, anti-inflammatory, and anticancer applications. This document provides an in-depth overview of the synthetic strategies for derivatization, detailed experimental protocols for biological evaluation, and an analysis of the underlying mechanisms of action, including the modulation of key signaling pathways. Quantitative data from various studies are summarized to facilitate comparative analysis, and logical diagrams are provided to visualize experimental workflows and biological processes.

Introduction

This compound, also known as 5-isopropylsalicylic acid, is a valuable scaffold in drug discovery.[1] Its structure, featuring a carboxylic acid, a hydroxyl group, and a lipophilic isopropyl group on the benzene ring, provides multiple points for chemical modification to modulate its physicochemical properties and biological activity.[1] Research has indicated that this compound and its derivatives possess significant anti-inflammatory, antimicrobial, and potential anticancer effects.[1] Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents. This guide aims to provide a comprehensive resource for researchers by consolidating available data on the SAR of this compound derivatives, detailing relevant experimental methodologies, and illustrating key biological pathways.

Synthetic Strategies for Derivatization

The primary points of derivatization for this compound are the carboxylic acid and the phenolic hydroxyl group. Common derivatives include esters and amides, which can be synthesized through established chemical pathways.

Esterification

The synthesis of 2-hydroxy-5-isopropylbenzoate esters can be achieved by reacting this compound with a corresponding alcohol in the presence of an acid catalyst, such as sulfuric acid, and refluxing the mixture. The general reaction is as follows:

-

Reaction: this compound + R-OH (alcohol) → Alkyl 2-hydroxy-5-isopropylbenzoate + H₂O

-

Reagents and Conditions: 98% H₂SO₄, reflux.[2]

Amide Synthesis

The formation of N-substituted-2-hydroxy-5-isopropylbenzamides can be accomplished through several methods. A common approach involves the activation of the carboxylic acid group, for example, by converting it to an acyl chloride, which then readily reacts with a primary or secondary amine.[1]

-

Step 1: Acyl Chloride Formation

-

Reaction: this compound + Thionyl chloride (SOCl₂) → 2-hydroxy-5-isopropylbenzoyl chloride + SO₂ + HCl

-

-

Step 2: Amidation

-

Reaction: 2-hydroxy-5-isopropylbenzoyl chloride + R-NH₂ (amine) → N-R-2-hydroxy-5-isopropylbenzamide + HCl

-

Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using a coupling agent like phosphorus trichloride (PCl₃) in an inert solvent.[1]

Structure-Activity Relationships

The biological activity of this compound derivatives is significantly influenced by the nature of the substituents on the benzene ring and the modifications at the carboxylic acid group.

Antimicrobial Activity

The antimicrobial potency of hydroxybenzoic acid derivatives is often linked to their lipophilicity and the presence of specific functional groups.

Esters: Studies on the alkyl esters of p-hydroxybenzoic acid (parabens) have shown that antimicrobial activity generally increases with the length of the alkyl chain.[3] This is attributed to the increased lipophilicity, which facilitates passage through the microbial cell membrane. However, excessively long alkyl chains can lead to a decrease in activity due to reduced water solubility.

Amides: The introduction of an amide functionality can also modulate antimicrobial activity. The nature of the substituent on the nitrogen atom plays a crucial role. For instance, conjugation of sorbic acid with amino acid esters to form amides has been shown to significantly improve in vitro antimicrobial attributes.[4]

Quantitative Data on Antimicrobial Activity:

While specific and comprehensive quantitative SAR data for a series of this compound derivatives is limited in the readily available literature, the following table presents MIC values for some related hydroxybenzoic acid derivatives to illustrate general trends.

| Compound | Derivative Type | Test Organism | MIC (µg/mL) | Reference |

| 5-(p-hydroxybenzoyl) shikimic acid | Ester | S. aureus | >100 | [5] |

| 5-(p-hydroxybenzoyl) shikimic acid | Ester | MRSA | >100 | [5] |

| 5-(p-hydroxybenzoyl) shikimic acid | Ester | MRSH | 100 | [5] |

| 5-(p-hydroxybenzoyl) shikimic acid | Ester | E. coli | 100 | [5] |

| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate | Amide | B. subtilis | 0.17 mM | [4] |

| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate | Amide | S. aureus | 0.50 mM | [4] |

| N-acylated 5-methyl-benzimidazolone (Pentanoic acid derivative) | Amide | B. cereus | 25.0 | [6] |

| N-acylated 5-methyl-benzimidazolone (Pentanoic acid derivative) | Amide | B. subtilis | 12.5 | [6] |

| N-acylated 5-methyl-benzimidazolone (Pentanoic acid derivative) | Amide | S. aureus | 50.0 | [6] |

| N-acylated 5-methyl-benzimidazolone (4-chloro-benzoic acid derivative) | Amide | B. cereus | 6.25 | [6] |

| N-acylated 5-methyl-benzimidazolone (4-chloro-benzoic acid derivative) | Amide | B. subtilis | 12.5 | [6] |

| N-acylated 5-methyl-benzimidazolone (4-chloro-benzoic acid derivative) | Amide | S. aureus | 12.5 | [6] |

Note: The presented data is for structurally related compounds and not a direct SAR study of this compound derivatives. This highlights a gap in the current literature.

Anti-inflammatory Activity

The anti-inflammatory effects of salicylic acid and its derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes and modulate inflammatory signaling pathways.

Quantitative Data on Anti-inflammatory Activity:

The following table includes IC50 values for some benzoic acid derivatives, demonstrating their potential as anti-inflammatory agents.

| Compound | Target | IC50 (µM) | Reference |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative (FM4) | COX-2 | 0.74 | [7] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivative (FM10) | COX-2 | 0.69 | [7] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivative (FM12) | COX-2 | 0.18 | [7] |

| Benzofuran derivative (1) | NO production | 17.31 | [8] |

| Benzofuran derivative (3) | NO production | 16.5 | [8] |

Note: These compounds are not direct derivatives of this compound but illustrate the anti-inflammatory potential of related structures.

Anticancer Activity

Hydroxybenzoic acid derivatives have shown promise as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[1] The mechanism of action can involve the inhibition of enzymes crucial for cancer cell survival and proliferation.

Quantitative Data on Anticancer Activity:

The table below presents IC50 values for some N-benzoyl-2-hydroxybenzamide derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| N-Benzoyl-2-hydroxybenzamide (1d) | L. donovani | 0.38 | [9] |

| N-Benzoyl-2-hydroxybenzamide (1r) | P. falciparum (K1) | 0.03 | [9] |

| Cinnamamide derivative (16c) | Cancer cells | <10 µg/mL | [10] |

| Cinnamamide derivative (16d) | Cancer cells | <10 µg/mL | [10] |

| Cinnamamide derivative (17a) | Cancer cells | <10 µg/mL | [10] |

| Cinnamamide derivative (17d) | Cancer cells | <10 µg/mL | [10] |

Note: The data represents related structural classes and highlights the potential for developing potent anticancer agents from hydroxybenzoic acid scaffolds.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of the biological activities of this compound derivatives.

Antimicrobial Activity Assays

This method is used to qualitatively assess the antimicrobial activity of a compound.

-

Preparation of Inoculum: A standardized bacterial culture is prepared and uniformly streaked onto the surface of a nutrient agar plate.[7]

-

Well Creation: Sterile cork borers are used to create wells of a specific diameter in the agar.[11]

-

Application of Test Substance: A known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well. A solvent control is also included.[11]

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[7]

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.[7]

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.[9]

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.[9]

-

Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.[9]

-

Incubation: The plate is incubated under appropriate conditions.[9]

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]

Anti-inflammatory Activity Assay

This in vivo model is widely used to screen for acute anti-inflammatory activity.

-

Animal Preparation: Rats are fasted overnight before the experiment.

-

Compound Administration: The test compound or vehicle (control) is administered orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.[6]

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the rat's right hind paw.[6]

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[6]

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[6]

Anticancer Activity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours.[1]

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).[1]

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The intensity of the color is proportional to the number of viable cells.[1]

-

IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are often mediated through their interaction with key cellular signaling pathways, particularly those involved in inflammation and cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory effects of many compounds. Some benzoic acid derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of NF-κB.[12] This inhibition can prevent the transcription of pro-inflammatory cytokines and other inflammatory mediators.

References

- 1. This compound | 31589-71-6 | Benchchem [benchchem.com]

- 2. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 2-Hydroxy-5-isopropylbenzoic acid in different solvents

An In-depth Technical Guide to the Solubility of 2-Hydroxy-5-isopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (also known as 5-isopropylsalicylic acid). Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide combines qualitative information, inferred solubility characteristics based on structurally similar compounds, and detailed experimental protocols for determining solubility.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and delivery. For an active pharmaceutical ingredient (API) like this compound, understanding its solubility in various solvents is fundamental for drug development.

The molecular structure of this compound, featuring a carboxylic acid group, a hydroxyl group, and an isopropyl group attached to a benzene ring, dictates its solubility. The polar carboxylic acid and hydroxyl groups can engage in hydrogen bonding with polar solvents, while the nonpolar isopropyl group and the benzene ring contribute to its solubility in less polar or nonpolar organic solvents.

Inferred Solubility Profile

While specific quantitative data is scarce, the solubility of this compound can be inferred from the known solubilities of structurally related compounds such as salicylic acid, 5-nitrosalicylic acid, and 4-isopropylbenzoic acid.

Table 1: Inferred Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvent | Inferred Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The presence of polar hydroxyl and carboxylic acid groups is offset by the nonpolar isopropyl group and benzene ring. Salicylic acid itself has low water solubility, which is expected to be further reduced by the addition of the lipophilic isopropyl group. 2-Hydroxy-5-nitrobenzoic acid is very slightly soluble in water (1g in 1475ml). |

| Methanol | Soluble | The compound is expected to be soluble in alcohols due to hydrogen bonding interactions with the hydroxyl and carboxylic acid groups. Salicylic acid and its derivatives are generally soluble in methanol[1][2]. | |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. Salicylic acid is soluble in ethanol[1][3][4][5]. 4-isopropylbenzoic acid is also soluble in ethanol. | |

| Polar Aprotic | Acetone | Soluble | Acetone can act as a hydrogen bond acceptor, facilitating the dissolution of compounds with hydrogen bond donor groups. Salicylic acid is soluble in acetone[1][3]. |

| Diethyl Ether | Soluble | The molecule's organic character suggests solubility in ether. 2-Hydroxy-5-nitrobenzoic acid is described as "freely soluble" in diethyl ether. | |

| Tetrahydrofuran (THF) | Soluble | THF is another polar aprotic solvent that is a good solvent for many organic compounds. 5-aminosalicylic acid shows good solubility in THF[2]. | |

| Nonpolar | Toluene | Slightly Soluble | The nonpolar isopropyl group and benzene ring may allow for some solubility in nonpolar aromatic solvents. |

| Hexane | Insoluble | The overall polarity of the molecule is likely too high for significant solubility in a nonpolar alkane solvent. | |

| Aqueous Basic | 5% Sodium Hydroxide | Soluble | The carboxylic acid group will be deprotonated by a strong base to form a highly polar and water-soluble sodium salt. |

| 5% Sodium Bicarbonate | Soluble | As a carboxylic acid, it is expected to be acidic enough to react with a weak base like sodium bicarbonate to form a soluble salt. | |

| Aqueous Acidic | 5% Hydrochloric Acid | Insoluble | In an acidic solution, the carboxylic acid will remain protonated, and its low aqueous solubility will be maintained. |

Experimental Protocols for Solubility Determination

A precise determination of the solubility of this compound requires experimental evaluation. The following are standard methodologies that can be employed.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents and is useful for classification.

Materials:

-

This compound

-

Test tubes

-

Vortex mixer

-

A range of solvents (e.g., water, ethanol, methanol, acetone, diethyl ether, toluene, hexane, 5% NaOH, 5% NaHCO₃, 5% HCl)

Procedure:

-

Add approximately 10-20 mg of this compound to a test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously mix the contents using a vortex mixer for 30-60 seconds.

-

Visually observe the mixture. Classify as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Slightly Soluble: A portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

If the compound appears insoluble, the mixture can be gently warmed to assess the effect of temperature on solubility.

-

For solubility in aqueous acid and base, observe for effervescence with NaHCO₃ (indicating an acidic functional group) and complete dissolution.

Quantitative Solubility Determination by the Shake-Flask Method

This is a widely used method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Add an excess amount of this compound to a flask containing a known volume of the solvent.

-

Seal the flask and place it in a temperature-controlled orbital shaker.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted solution using the same analytical method (HPLC or UV-Vis) used for the standards.

-

Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the qualitative and quantitative solubility determination processes.

Caption: Experimental workflow for solubility determination.

Conclusion

References

Spectroscopic Profile of 2-Hydroxy-5-isopropylbenzoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxy-5-isopropylbenzoic acid (CAS No: 31589-71-6), a substituted salicylic acid derivative.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The methodologies for acquiring this data are also detailed.

Molecular Structure and Properties:

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound. This data is compiled based on typical values for the functional groups present and analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1]

¹H NMR (Proton NMR) Data (400 MHz, CDCl₃)

The ¹H NMR spectrum reveals the different types of protons in the molecule. The aromatic protons are found in the downfield region (δ 6.8-7.4 ppm), while the isopropyl group protons are in the aliphatic region. The hydroxyl and carboxylic acid protons typically appear as broad singlets.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | br s | 1H | -COOH |

| ~7.8 | d | 1H | Ar-H (position 6) |

| ~7.3 | dd | 1H | Ar-H (position 4) |

| ~6.9 | d | 1H | Ar-H (position 3) |

| ~5.0 - 6.0 | br s | 1H | -OH |

| ~3.0 | sept | 1H | -CH(CH₃)₂ |

| ~1.2 | d | 6H | -CH(CH₃)₂ |

d: doublet, dd: doublet of doublets, sept: septet, br s: broad singlet

¹³C NMR (Carbon-13 NMR) Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is significantly downfield. Aromatic carbons appear in a characteristic region, and the isopropyl carbons are found in the upfield region.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~173 | -COOH |

| ~158 | C-OH (C2) |

| ~145 | C-CH(CH₃)₂ (C5) |

| ~132 | Ar-CH (C6) |

| ~125 | Ar-CH (C4) |

| ~118 | Ar-CH (C3) |

| ~115 | C-COOH (C1) |

| ~34 | -CH(CH₃)₂ |

| ~24 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 2960-2870 | Medium | C-H stretch (Aliphatic) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1600, 1450 | Medium | C=C stretch (Aromatic ring) |

| 1200-1300 | Strong | C-O stretch |

| 920 | Broad | O-H bend (Carboxylic acid dimer) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

| m/z | Relative Intensity | Assignment |

| 180 | High | [M]⁺ (Molecular ion) |

| 163 | Moderate | [M - OH]⁺ |

| 135 | High | [M - COOH]⁺ or [M - H₂O - CO]⁺ |

| 121 | Moderate | [M - C₃H₇]⁺ |

| 93 | Moderate | [C₆H₅O]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The liquid height should be around 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction:

-

For a solid sample like this compound, a direct insertion probe is often used.

-

A small amount of the sample is placed in a capillary tube at the tip of the probe.

-

The probe is inserted into the ion source of the mass spectrometer through a vacuum lock.

-

The sample is then gently heated to promote vaporization into the ion source.

-

-

Ionization and Analysis:

-

In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positive ions are accelerated out of the ion source and into the mass analyzer.

-

The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of ions at each m/z value.

-

-

Data Interpretation:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z value typically corresponds to the molecular ion [M]⁺.

-

The fragmentation pattern provides structural information about the molecule.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an unknown solid organic compound like this compound.

Caption: Workflow for Spectroscopic Structure Elucidation.

References

Potential Therapeutic Targets of 2-Hydroxy-5-isopropylbenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-isopropylbenzoic acid, a substituted derivative of salicylic acid, is a compound of interest in pharmacological research due to its structural similarity to known anti-inflammatory agents.[1] Salicylic acid and its derivatives have a long history of therapeutic use, primarily for their anti-inflammatory, analgesic, and antipyretic properties. The addition of an isopropyl group at the 5-position of the benzoic acid backbone modifies the compound's lipophilicity and steric properties, which can influence its interaction with biological targets and its overall pharmacological profile.[1] This technical guide provides a detailed overview of the potential therapeutic targets of this compound, focusing on its role in modulating key inflammatory pathways. While direct experimental data for this specific compound is limited, this guide extrapolates its likely mechanisms of action based on the well-established pharmacology of salicylic acid derivatives and related compounds.

Primary Therapeutic Target: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for salicylic acid and its derivatives is the inhibition of cyclooxygenase (COX) enzymes.[2][3] These enzymes, existing as two main isoforms, COX-1 and COX-2, are central to the inflammatory process. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological processes such as gastric cytoprotection and platelet aggregation.[3] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by pro-inflammatory stimuli like cytokines and endotoxins.[2][3] COX-2 is responsible for the synthesis of prostaglandins that mediate inflammation, pain, and fever. Therefore, selective inhibition of COX-2 over COX-1 is a key objective in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile.

The Arachidonic Acid Cascade and Prostaglandin Synthesis

The COX enzymes catalyze the conversion of arachidonic acid, a polyunsaturated fatty acid released from the cell membrane by phospholipase A2, into prostaglandin H2 (PGH2). PGH2 is an unstable intermediate that is subsequently converted by various tissue-specific isomerases into a range of biologically active prostanoids, including prostaglandins (e.g., PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2). These molecules are potent mediators of inflammation, contributing to vasodilation, increased vascular permeability, edema, pain sensitization, and fever. By inhibiting COX enzymes, this compound would reduce the production of these pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects.

Potential Secondary Therapeutic Targets

Beyond COX inhibition, salicylic acid and its derivatives have been shown to modulate other key signaling pathways involved in inflammation.

5-Lipoxygenase (5-LOX) Inhibition

The 5-lipoxygenase (5-LOX) enzyme is another important player in the metabolism of arachidonic acid. It catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to a family of pro-inflammatory mediators called leukotrienes. Leukotrienes, particularly leukotriene B4 (LTB4), are potent chemoattractants for neutrophils and are involved in various inflammatory responses. Some non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to inhibit 5-LOX in addition to COX. The potential for this compound to inhibit 5-LOX represents an additional mechanism for its anti-inflammatory activity, and dual inhibition of COX and 5-LOX is considered a promising strategy for developing anti-inflammatory agents with enhanced efficacy and reduced side effects.[4]

Modulation of NF-κB and MAPK Signaling Pathways

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and initiate the transcription of its target genes. Salicylates have been shown to inhibit the activation of NF-κB, although the exact mechanism is still under investigation.[5] One proposed mechanism is the inhibition of IKK, which prevents the degradation of IκB.[6]

The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are also crucial in mediating inflammatory responses. These pathways are activated by a variety of extracellular stimuli and regulate the expression of inflammatory genes. There is evidence to suggest that salicylates can modulate MAPK signaling, although the effects can be complex and cell-type specific.[7] For instance, salicylate has been shown to inhibit the phosphorylation and activation of ERK in response to certain inflammatory stimuli.[7]

Quantitative Data Summary

| Compound | Target | Assay System | IC50 | Reference |

| Sodium Salicylate | COX-2 | Human A549 cells | 5 µg/mL | [2] |

| Salicylates | NF-κB activation | - | Dose-dependent inhibition | [5] |

| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | NF-κB dependent luciferase | HCT116 cells | 15 µM | [8] |

| N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA) | NF-κB dependent luciferase | HCT116 cells | 17 µM | [8] |

| Salicylate | ERK phosphorylation | Cardiac fibroblasts | Dose-dependent inhibition | [7] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to evaluate the therapeutic potential of this compound.

Cyclooxygenase (COX) Inhibition Assay (Whole Blood Assay)

This assay measures the inhibition of COX-1 and COX-2 in a physiologically relevant human whole blood system.

Materials:

-

Fresh human venous blood collected from healthy, drug-free volunteers.

-

This compound and reference compounds (e.g., aspirin, celecoxib).

-

Lipopolysaccharide (LPS) for COX-2 induction.

-

Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).

Protocol:

-

COX-1 Activity:

-

Aliquots of whole blood are incubated with various concentrations of this compound or a vehicle control for 1 hour at 37°C.

-

Blood is allowed to clot for 1 hour at 37°C to induce platelet activation and subsequent TXB2 production via COX-1.

-

Serum is separated by centrifugation.

-

TXB2 levels are measured using a specific EIA kit.

-

-

COX-2 Activity:

-

Aliquots of whole blood are incubated with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression in monocytes.

-

Various concentrations of this compound or a vehicle control are added 30 minutes prior to the end of the incubation period.

-

Plasma is separated by centrifugation.

-

PGE2 levels are measured using a specific EIA kit.

-

-

Data Analysis:

-

The percentage inhibition of TXB2 (COX-1) and PGE2 (COX-2) production is calculated for each concentration of the test compound.

-

IC50 values are determined by plotting the percentage inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

-

5-Lipoxygenase (5-LOX) Inhibition Assay (Cell-based)

This assay evaluates the ability of the compound to inhibit 5-LOX activity in a cellular context.

Materials:

-

Human polymorphonuclear leukocytes (PMNs) or a suitable cell line expressing 5-LOX.

-

This compound and a reference 5-LOX inhibitor (e.g., zileuton).

-

Calcium ionophore A23187.

-

Arachidonic acid.

-

Enzyme immunoassay (EIA) kit for Leukotriene B4 (LTB4).

Protocol:

-

PMNs are isolated from fresh human blood.

-

Cells are pre-incubated with various concentrations of this compound or a vehicle control for 15 minutes at 37°C.

-

5-LOX activity is initiated by the addition of calcium ionophore A23187 and arachidonic acid.

-

The reaction is incubated for a defined period (e.g., 10 minutes) at 37°C and then terminated.

-

The cell suspension is centrifuged, and the supernatant is collected.

-

LTB4 levels in the supernatant are quantified using an EIA kit.

-

Data Analysis:

-

The percentage inhibition of LTB4 production is calculated for each concentration of the test compound.

-

The IC50 value is determined from the dose-response curve.

-

NF-κB Reporter Assay (Luciferase-based)

This assay measures the effect of the compound on NF-κB transcriptional activity.

Materials:

-

A suitable cell line (e.g., HEK293, HeLa) stably or transiently transfected with a luciferase reporter construct containing NF-κB response elements.

-

This compound.

-

An NF-κB activator (e.g., TNF-α, IL-1β).

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of this compound or a vehicle control for 1 hour.

-

NF-κB is activated by adding TNF-α or another suitable stimulus and incubated for a further 6-8 hours.

-

The cells are lysed, and the luciferase substrate is added to the cell lysate.

-

Luminescence is measured using a luminometer.

-

Data Analysis:

-

The percentage inhibition of luciferase activity is calculated for each concentration of the test compound relative to the stimulated control.

-

The IC50 value is determined from the dose-response curve.

-

Western Blot for MAPK Phosphorylation

This method assesses the effect of the compound on the activation of MAPK pathways by detecting the phosphorylation status of key kinases.

Materials:

-

A suitable cell line (e.g., RAW 264.7 macrophages).

-

This compound.

-

A stimulus to activate MAPK pathways (e.g., LPS).

-

Cell lysis buffer and protease/phosphatase inhibitors.

-

SDS-PAGE gels and Western blotting apparatus.

-

Primary antibodies specific for phosphorylated and total forms of ERK, JNK, and p38 MAPK.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Cells are seeded and grown to near confluence.

-

Cells are serum-starved for a few hours before the experiment.

-

Cells are pre-treated with various concentrations of this compound or a vehicle control for 1 hour.

-

MAPK pathways are activated by treating the cells with LPS for a short period (e.g., 15-30 minutes).

-

Cells are washed with cold PBS and lysed.

-

Protein concentration in the lysates is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated forms of ERK, JNK, or p38.

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total (non-phosphorylated) forms of the respective MAPKs.

-

Data Analysis:

-

The intensity of the phosphorylated protein bands is quantified and normalized to the total protein levels.

-

The percentage inhibition of phosphorylation is calculated for each concentration of the test compound.

-

Conclusion

This compound, as a derivative of salicylic acid, holds promise as a therapeutic agent with anti-inflammatory properties. Its primary therapeutic target is expected to be the inhibition of cyclooxygenase enzymes, particularly the inducible COX-2 isoform, which would lead to a reduction in the production of pro-inflammatory prostaglandins. Furthermore, potential secondary mechanisms of action, including the inhibition of 5-lipoxygenase and the modulation of the NF-κB and MAPK signaling pathways, could contribute to its overall anti-inflammatory profile and offer therapeutic advantages. Further in-depth investigation, including the generation of specific quantitative data on its inhibitory activities and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of this compound for the treatment of inflammatory diseases. The experimental protocols outlined in this guide provide a robust framework for such future investigations.

References

- 1. This compound | 31589-71-6 | Benchchem [benchchem.com]

- 2. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Dual inhibition of 5-LOX and COX-2 suppresses colon cancer formation promoted by cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Salicylate inhibition of extracellular signal-regulated kinases and inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Natural Occurrence of 2-Hydroxy-5-isopropylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of the natural occurrence of 2-Hydroxy-5-isopropylbenzoic acid. Despite its structural similarity to widespread natural monoterpenoids, extensive literature review reveals a notable absence of direct evidence for its isolation from any plant, microbial, or animal source. This document summarizes the existing knowledge, explores a hypothetical biosynthetic pathway based on related known enzymatic reactions, and provides detailed experimental protocols relevant to the search for and potential synthesis of this compound. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction

This compound, a derivative of salicylic acid, is a compound of interest due to the well-documented biological activities of related phenolic and benzoic acid structures. While its synthesis in the laboratory is well-established, its presence in nature remains unconfirmed. This guide serves as a comprehensive resource for researchers investigating the potential natural sources and biosynthetic origins of this molecule.

Natural Occurrence: An Absence of Evidence

As of the latest literature surveys, there are no definitive reports confirming the isolation of this compound from a natural source. Phytochemical analyses of numerous plant species, including those rich in structurally similar compounds like thymol and carvacrol, have not identified this specific benzoic acid derivative. Similarly, microbial and animal metabolic studies have not reported its formation. This conspicuous absence suggests that if it does exist in nature, it is likely a minor component of complex mixtures, or it is produced under specific, yet-to-be-discovered biological conditions.

Hypothetical Biosynthesis

While direct evidence is lacking, a plausible biosynthetic pathway for this compound can be postulated based on known biochemical transformations of structurally related compounds, particularly the biosynthesis of thymol and carvacrol, which are isomers of 2-isopropyl-5-methylphenol and are abundant in plants of the Lamiaceae family.[1][2][3]

The proposed pathway initiates from the common monoterpene precursor, geranyl diphosphate (GPP), and involves key steps of cyclization, aromatization, and enzymatic carboxylation.